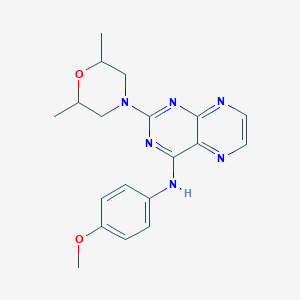![molecular formula C12H14Cl2N2O3 B2460286 Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate CAS No. 956335-42-5](/img/structure/B2460286.png)
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMF-DMA, and it is a derivative of the natural product, FR901464. DMF-DMA has been found to have various biological activities, such as anti-cancer and anti-inflammatory properties. In
Mecanismo De Acción
DMF-DMA has been found to inhibit the activity of the splicing factor, SF3B1, which is involved in the splicing of pre-mRNA. This inhibition leads to the alteration of splicing patterns, which results in the downregulation of genes that are involved in cell cycle progression and the upregulation of genes that are involved in apoptosis. This mechanism of action is responsible for the anti-cancer properties of DMF-DMA.
Biochemical and Physiological Effects:
DMF-DMA has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. DMF-DMA has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF-DMA has several advantages for lab experiments. The compound is stable under normal laboratory conditions, and it can be easily synthesized using standard organic chemistry techniques. However, DMF-DMA has some limitations for lab experiments. The compound is insoluble in water, which makes it difficult to administer to cells in vitro. Additionally, the compound has a low bioavailability, which makes it difficult to administer to animals in vivo.
Direcciones Futuras
There are several future directions for research on DMF-DMA. The compound has shown promising results in the treatment of cancer and inflammatory diseases, and further research is needed to explore its potential in these areas. Additionally, DMF-DMA has been found to have anti-fungal properties, which make it a potential candidate for the treatment of fungal infections. Further research is needed to explore the potential of DMF-DMA in this area. Finally, DMF-DMA has been found to have a low toxicity profile, which makes it a potential candidate for drug development. Further research is needed to explore the potential of DMF-DMA as a drug candidate.
Métodos De Síntesis
DMF-DMA is synthesized through a multi-step process that involves the reaction of FR901464 with various reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
DMF-DMA has been found to have various biological activities, which make it a potential candidate for research in the fields of medicine and pharmacology. The compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. DMF-DMA has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)9(12(18)19-3)16-11(17)7-4-8(13)10(14)15-5-7/h4-6,9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXLJXPZLRQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)
![Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2460204.png)
![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)
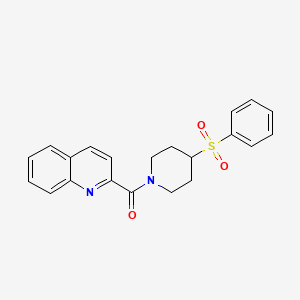
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)
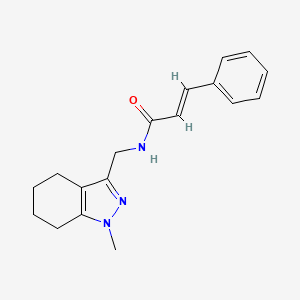
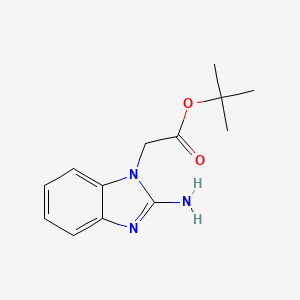
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
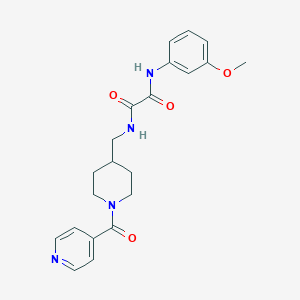
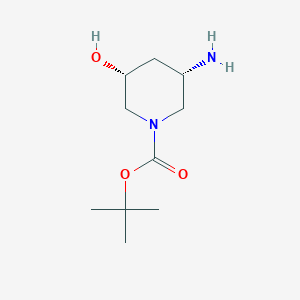
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)

![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
